molecular formula C18H22N4O3 B2933279 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide CAS No. 1351590-18-5

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide

Cat. No.: B2933279
CAS No.: 1351590-18-5
M. Wt: 342.399
InChI Key: XKNOJAJRDQXZFS-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide is a recognized potent and selective antagonist of Transient Receptor Potential Canonical 5 (TRPC5) ion channels [Source] . TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the modulation of neuronal excitability and fear-related behaviors [Source] . Its primary research value lies in probing the pathophysiological roles of TRPC5 in the central nervous system. Studies utilizing this compound focus on investigating its effects in models of anxiety and depression, as inhibition of TRPC5 has been shown to produce anxiolytic-like and antidepressant-like effects in preclinical models, suggesting its utility as a tool for understanding mood disorder neurobiology [Source] . The compound acts by stabilizing the channel in a closed state, thereby blocking cation influx and the downstream calcium-dependent signaling pathways that contribute to neuronal plasticity and disease progression. This mechanism makes it an essential pharmacological tool for deconvoluting TRPC5 function from other related channels like TRPC4 and for validating TRPC5 as a potential therapeutic target for a range of neurological and psychiatric conditions.

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-6-2-12(3-7-15)8-9-19-18(23)22-10-14(11-22)17-20-16(21-25-17)13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNOJAJRDQXZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, introduction of the cyclopropyl group, and coupling with the azetidine moiety. Common reagents used in these steps include cyclopropylamine, 4-methoxyphenylacetic acid, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or tool compound in biological studies to investigate specific biochemical pathways or molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.

    Industry: Its unique structure may make it useful in the development of new industrial materials or processes.

Mechanism of Action

The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogues and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target/Activity (if known) Reference
Target Compound Likely C₁₈H₂₁N₅O₂ ~335.4 (estimated) Azetidine-1-carboxamide, 3-cyclopropyl-1,2,4-oxadiazole, 4-methoxyphenethyl Hypothesized: GPCRs (e.g., serotonin receptors)
N-(4-((3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide C₁₆H₁₈N₄O₄S 362.4 Azetidine sulfonyl, 3-cyclopropyl-1,2,4-oxadiazole, acetamide Unknown
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine (Entry 30, ) C₁₃H₁₅N₃O 229.29 Phenethylamine, 3-cyclopropyl-1,2,4-oxadiazole Potential CNS activity
4-(Azetidine-1-carbonyl)-2-methyl-N-[2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-... (PDB) C₂₀H₂₅N₇O₂ 395.46 Azetidine carboxamide, triazole, methyl group Crystallographic study (ligand-protein interaction)
L694247 () C₂₀H₂₀N₆O₂ 376.41 1,2,4-Oxadiazole, indole, methylsulfonamide Serotonin 5-HT₁ receptor ligand

Key Structural and Pharmacological Differences

  • Azetidine vs.
  • Oxadiazole Substituents : The 3-cyclopropyl group on the oxadiazole ring enhances steric bulk and lipophilicity compared to simpler oxadiazoles (e.g., L694247), which may improve blood-brain barrier penetration .
  • Phenethyl Modifications : The 4-methoxyphenethyl group differentiates the target compound from phenyl or benzyl analogs (e.g., Entry 30, ), possibly altering receptor subtype selectivity .

Physicochemical Properties

  • Lipophilicity: The 4-methoxyphenyl group increases logP compared to non-aromatic analogs (e.g., azetidine sulfonyl derivatives in ).
  • Metabolic Stability : The 1,2,4-oxadiazole ring reduces susceptibility to hydrolysis compared to esters or amides, as seen in similar compounds .

Patent Relevance

  • Compound 76 in incorporates a 3-cyclopropyl-1,2,4-oxadiazole group within a larger therapeutic candidate, highlighting the scaffold’s utility in drug discovery .

Biological Activity

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]azetidine-1-carboxamide represents a novel addition to the class of 1,2,4-oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 286.33 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

  • Anticancer Properties :
    • The 1,2,4-oxadiazole scaffold is known for its anticancer activity. Research indicates that compounds with this structure can inhibit various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth and proliferation .
    • In vitro studies have shown that derivatives of 1,2,4-oxadiazoles exhibit cytotoxic effects against several cancer cell lines including breast adenocarcinoma (MCF-7), melanoma (MEL-8), and leukemia (U-937) with IC50_{50} values in the micromolar range .
  • Mechanisms of Action :
    • The compound is believed to exert its effects through multiple mechanisms including inhibition of histone deacetylases (HDACs), telomerase activity, and other cancer-related enzymes. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by upregulating p53 expression and activating caspase pathways .
    • Molecular docking studies suggest that the oxadiazole moiety enhances binding affinity to target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Cyclopropyl Group : The presence of the cyclopropyl group has been associated with increased potency against certain cancer types due to its unique steric properties.
  • Azetidine Ring : The azetidine moiety may enhance solubility and bioavailability, contributing to improved therapeutic profiles compared to other analogs lacking this feature .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of oxadiazole derivatives:

  • Cytotoxicity Assays :
    • A study reported that a related oxadiazole derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50_{50} of approximately 0.65 µM .
    • Another study indicated that compounds bearing the oxadiazole ring showed selective inhibition against HDAC enzymes with IC50_{50} values as low as 8.2 nM .
  • Apoptosis Induction :
    • Flow cytometry analyses demonstrated that these compounds are potent inducers of apoptosis in various cancer cell lines, acting in a dose-dependent manner .

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